t-Boc-N-Amido-PEG6-NHS ester

Description

Contextualization within Modern Bioconjugation and Chemical Biology

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. thermofisher.com This field leverages the power of organic chemistry to create novel molecular tools that can be used to probe, track, and manipulate biological systems. The development of reagents like t-Boc-N-Amido-PEG6-NHS ester has been pivotal in advancing bioconjugation strategies. These reagents offer a level of control and precision that was previously unattainable, enabling the creation of well-defined conjugates with specific properties and functions. chempep.com The ability to connect different molecular entities, such as proteins, peptides, nucleic acids, or small molecule drugs, with a stable covalent bond has opened up new avenues for research and therapeutic development. thermofisher.comaxispharm.com

Architectural Features and Functional Group Reactivity in Research Design

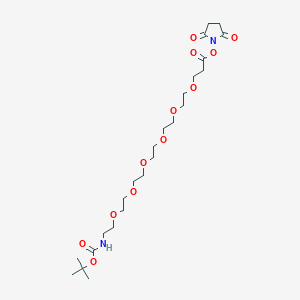

The efficacy of this compound as a crosslinking agent stems from the distinct roles played by its three key functional components. The t-Boc group provides a temporary shield for a primary amine, the PEG spacer imparts desirable physicochemical properties to the final conjugate, and the NHS ester provides a reactive handle for conjugation to amine-containing molecules. This modular design allows for a stepwise and controlled approach to bioconjugation.

Role of the t-Boc Protecting Group in Orthogonal Chemical Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. numberanalytics.com Its key advantage lies in its stability under a broad range of reaction conditions, yet it can be readily removed under mild acidic conditions. acsgcipr.orgorganic-chemistry.org This characteristic is central to the concept of "orthogonal protection," a strategy that allows for the selective deprotection of one functional group in the presence of others. numberanalytics.comjocpr.comfiveable.me In the context of this compound, the t-Boc group masks a primary amine, preventing it from reacting prematurely. axispharm.com Once the NHS ester end of the molecule has been successfully conjugated to a target biomolecule, the t-Boc group can be cleaved to reveal a new reactive amine. This newly exposed amine can then be used for subsequent conjugation steps, allowing for the construction of more complex and multifunctional biomolecular architectures. This stepwise approach is crucial for creating well-defined bioconjugates with precise stoichiometry and orientation. fiveable.me

| Property Enhanced by PEG Spacer | Description |

| Solubility | Increases the solubility of hydrophobic molecules in aqueous solutions. axispharm.com |

| Stability | Protects conjugated molecules from degradation and can reduce immunogenicity. axispharm.com |

| Bioavailability | Can improve the distribution and reduce the clearance of conjugates in biological systems. axispharm.com |

| Flexibility | The rotational freedom of the C-O bonds provides conformational flexibility. chempep.com |

Mechanism and Selectivity of the N-Hydroxysuccinimide (NHS) Ester in Amine Bioconjugation

The N-hydroxysuccinimide (NHS) ester is a highly efficient reactive group for the acylation of primary and secondary amines. glenresearch.comthermofisher.com The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of NHS as a byproduct. glenresearch.com This reaction is highly selective for amines over other nucleophiles, such as hydroxyl or sulfhydryl groups, particularly at a slightly alkaline pH (typically 7-9). glenresearch.comthermofisher.com The stability of the resulting amide bond is a key advantage, ensuring the long-term integrity of the bioconjugate. glenresearch.com The high reactivity and selectivity of the NHS ester make it one of the most widely used functionalities for protein modification and bioconjugation. thermofisher.comglenresearch.com

Overview of Key Academic Research Domains

The unique properties of this compound make it a valuable reagent in a variety of research areas. Its application is prominent in the development of antibody-drug conjugates (ADCs), where it can be used to link a cytotoxic drug to an antibody, thereby targeting the drug specifically to cancer cells. medkoo.com In the field of proteomics, this crosslinker can be used to label proteins with probes for subsequent analysis. Furthermore, it is employed in the creation of functionalized surfaces for biosensors and microarrays, where the controlled immobilization of biomolecules is essential. acs.org Recent research has also explored its use in the development of bi-specific adapters for cellular immunotherapy, highlighting its versatility in cutting-edge biomedical research. google.com

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N2O12/c1-24(2,3)37-23(30)25-7-9-32-11-13-34-15-17-36-19-18-35-16-14-33-12-10-31-8-6-22(29)38-26-20(27)4-5-21(26)28/h4-19H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTXXGBOPJLHNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies in Bioconjugation Utilizing T Boc N Amido Peg6 Nhs Ester

Site-Selective Amine Acylation Strategies with NHS Esters

The NHS ester moiety of t-Boc-N-Amido-PEG6-NHS ester is a highly effective functional group for targeting primary amines in biomolecules, leading to the formation of stable amide bonds. thermofisher.com This reaction, a nucleophilic acyl substitution, is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting covalent linkage. creative-proteomics.com

Optimization of Reaction Kinetics for Stable Amide Bond Formation

The formation of a stable amide bond between the NHS ester and a primary amine is a kinetically controlled process that is in competition with the hydrolysis of the NHS ester in aqueous environments. thermofisher.comresearchgate.netnih.gov To optimize the yield of the desired conjugate, reaction conditions must be carefully controlled. The reaction is typically carried out for 0.5 to 4 hours at room temperature or at 4°C. thermofisher.com For NHS esters that have poor water solubility, a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is used to dissolve the reagent before its addition to the aqueous reaction mixture containing the biomolecule. thermofisher.comlumiprobe.com

The primary competing reaction is the hydrolysis of the NHS ester, which also yields an unreactive carboxyl group and releases N-hydroxysuccinimide. thermofisher.com The rate of this hydrolysis is significantly influenced by pH. thermofisher.com The half-life of hydrolysis for NHS esters can be as long as 4 to 5 hours at pH 7.0 and 0°C, but this decreases dramatically to just 10 minutes at pH 8.6 and 4°C. thermofisher.com Therefore, to maximize the efficiency of the aminolysis (the reaction with the amine) over hydrolysis, the reaction should be performed promptly after the addition of the NHS ester to the aqueous buffer. researchgate.netnih.gov

| Parameter | Optimal Condition/Consideration | Rationale | Citation |

|---|---|---|---|

| pH | 7.2 - 8.5 | Balances amine nucleophilicity with the rate of NHS ester hydrolysis. | thermofisher.com |

| Temperature | 4°C to Room Temperature | Lower temperatures can help to slow the rate of hydrolysis. | thermofisher.com |

| Reaction Time | 0.5 - 4 hours | Sufficient time for the conjugation reaction to proceed to completion. | thermofisher.com |

| Buffer Composition | Amine-free buffers (e.g., phosphate, borate, carbonate) | Prevents competition for the NHS ester from buffer components. | thermofisher.cominterchim.fr |

Influence of pH on NHS Ester-Amine Conjugation Efficiency and Specificity

The pH of the reaction medium is a critical parameter that governs both the efficiency and specificity of the conjugation reaction. creative-proteomics.comlumiprobe.com The reaction between an NHS ester and a primary amine is strongly pH-dependent. interchim.fr For the reaction to proceed, the target amino group must be in its deprotonated, nucleophilic state. creative-proteomics.com Since the pKa of the ε-amino group of lysine (B10760008) is around 10.5, a pH slightly above neutral is required to ensure a sufficient concentration of the reactive, unprotonated amine.

However, as the pH increases, the rate of hydrolysis of the NHS ester also increases, which can significantly reduce the yield of the desired conjugate. thermofisher.com Therefore, the optimal pH for NHS ester-amine conjugation is typically in the range of 7.2 to 8.5. thermofisher.com This range represents a compromise that maintains a sufficient concentration of the nucleophilic amine while minimizing the competing hydrolysis reaction. creative-proteomics.com At lower pH values, the amine is protonated and non-reactive, while at higher pH values, the rapid hydrolysis of the NHS ester predominates. lumiprobe.cominterchim.fr

| pH Range | State of Primary Amine | Rate of NHS Ester Hydrolysis | Overall Reaction Efficiency | Citation |

|---|---|---|---|---|

| < 7.0 | Protonated (less reactive) | Slow | Low | interchim.fr |

| 7.2 - 8.5 | Partially deprotonated (nucleophilic) | Moderate | Optimal | thermofisher.com |

| > 8.5 | Deprotonated (highly reactive) | Rapid | Low (due to hydrolysis) | thermofisher.cominterchim.fr |

Considerations for Amine Reactivity within Complex Biomolecules

In the context of complex biomolecules such as proteins, the primary targets for NHS esters are the N-terminal α-amino group and the ε-amino groups of lysine residues. gbiosciences.com The reactivity of these amines is not uniform and depends on their local microenvironment, including their accessibility and pKa. researchgate.net Surface-exposed amines are more readily available for conjugation than those buried within the protein's three-dimensional structure. gbiosciences.com

While NHS esters are highly reactive towards primary amines, they have been shown to react with other nucleophilic amino acid side chains under certain conditions, such as with a large molar excess of the reagent. nih.govresearchgate.netacs.org These side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine, as well as the thiol group of cysteine. nih.gov However, the resulting ester and thioester linkages are generally less stable than the robust amide bond formed with primary amines. researchgate.netacs.org For applications requiring high specificity, it is crucial to control the stoichiometry of the NHS ester to favor the modification of primary amines.

Integration into Heterobifunctional Linker Design

The strategic design of heterobifunctional linkers is central to the development of advanced bioconjugates such as antibody-drug conjugates (ADCs). This compound is a prime example of such a linker, offering two distinct reactive functionalities. The N-hydroxysuccinimide (NHS) ester provides a reactive site for primary amines, commonly found on the surface of proteins and peptides, forming stable amide bonds. The other terminus features a tert-butyloxycarbonyl (Boc)-protected amine, which remains inert during the initial conjugation step. This orthogonal protection strategy is the cornerstone of its utility in multi-step bioconjugation reactions. The polyethylene (B3416737) glycol (PEG) spacer, consisting of six ethylene (B1197577) glycol units, enhances the aqueous solubility and biocompatibility of the resulting conjugate, a crucial factor in many biological applications.

Synthesis and Characterization of Multifunctional Conjugates

The synthesis of multifunctional conjugates using this compound follows a logical and controlled sequence. The first step typically involves the reaction of the NHS ester with the primary amine of a biomolecule, such as a monoclonal antibody (mAb). This reaction proceeds efficiently under mild basic conditions (pH 7-9) to form a stable amide linkage.

Following the initial conjugation and purification to remove unreacted linker, the Boc protecting group on the amine is removed under mild acidic conditions. This deprotection step exposes a new reactive primary amine on the biomolecule-linker construct, which can then be used for the attachment of a second molecule, such as a fluorescent dye, a small molecule drug, or another protein.

Characterization of the resulting multifunctional conjugate is critical to ensure its purity, integrity, and functionality. A combination of analytical techniques is typically employed at each stage of the synthesis.

Table 1: Hypothetical Characterization Data for a Two-Step Conjugation

| Conjugation Step | Product | Analytical Technique | Expected Result |

| Step 1: Antibody-Linker Conjugation | mAb-PEG6-Amido-N-Boc | SDS-PAGE | Increase in molecular weight corresponding to the linker. |

| Mass Spectrometry (MS) | Confirmation of mAb mass plus the mass of the linker. | ||

| UV-Vis Spectroscopy | Characteristic absorbance of the antibody. | ||

| Step 2: Fluorescent Dye Conjugation | mAb-PEG6-Amido-N-Dye | HPLC/SEC | Shift in retention time indicating successful conjugation. |

| Mass Spectrometry (MS) | Further increase in mass corresponding to the dye. | ||

| Fluorescence Spectroscopy | Emission spectrum characteristic of the conjugated dye. | ||

| NMR Spectroscopy | Can provide detailed structural information on the final conjugate. |

Detailed research findings from studies utilizing similar heterobifunctional PEG linkers demonstrate the robustness of this approach. For instance, mass spectrometry is a powerful tool for confirming the successful conjugation at each step by detecting the incremental increases in molecular weight. nih.gov High-performance liquid chromatography (HPLC), particularly size-exclusion chromatography (SEC), is used to assess the purity of the conjugate and detect any aggregation. chromatographyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy, while more challenging for large biomolecules, can provide detailed structural information about the linker and the site of conjugation. chromatographyonline.com

Methodologies for Multi-step Bioconjugation Reactions

The use of orthogonal protecting groups, such as the Boc group in this compound, is fundamental to the success of multi-step bioconjugation reactions. acs.org This strategy allows for the sequential and controlled introduction of different molecular entities onto a single scaffold.

A typical multi-step bioconjugation workflow involving this compound can be outlined as follows:

First Conjugation: A protein or antibody with accessible primary amines is reacted with the NHS ester end of the linker in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The reaction mixture is incubated to allow for the formation of a stable amide bond.

Purification: The resulting protein-linker conjugate is purified from excess linker and byproducts using techniques such as dialysis, size-exclusion chromatography, or affinity chromatography.

Deprotection: The Boc protecting group on the terminal amine of the conjugated linker is removed by treatment with a mild acid, such as trifluoroacetic acid (TFA). The reaction conditions must be carefully optimized to ensure complete deprotection without damaging the protein.

Second Conjugation: The newly exposed primary amine on the protein-linker conjugate is then available for reaction with a second molecule containing a compatible reactive group, such as an NHS ester, isothiocyanate, or aldehyde.

Final Purification: The final multifunctional conjugate is purified to remove any unreacted molecules and byproducts, yielding a well-defined and homogeneous product.

The ability to perform these reactions in a stepwise manner provides precise control over the stoichiometry and architecture of the final conjugate, which is crucial for applications where the spatial arrangement and ratio of the conjugated molecules are critical for biological activity.

Table 2: Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | tert-Butyl (1-oxo-1-(2,5-dioxopyrrolidin-1-yloxy)-3,6,9,12,15,18-hexaoxanonadecan-19-yl)carbamate |

| Boc | tert-Butyloxycarbonyl |

| NHS | N-hydroxysuccinimide |

| PEG | Polyethylene glycol |

| mAb | Monoclonal antibody |

| SDS-PAGE | Sodium dodecyl sulfate-polyacrylamide gel electrophoresis |

| MS | Mass Spectrometry |

| UV-Vis | Ultraviolet-Visible |

| HPLC | High-Performance Liquid Chromatography |

| SEC | Size-Exclusion Chromatography |

| NMR | Nuclear Magnetic Resonance |

| TFA | Trifluoroacetic acid |

Innovations in Pegylation Through T Boc N Amido Peg6 Nhs Ester in Research

Enhancing Solubilization and Hydrodynamic Volume of Conjugated Biomolecules

A primary application of t-Boc-N-Amido-PEG6-NHS ester in research is the enhancement of the aqueous solubility of biomolecules. The hydrophilic nature of the hexaethylene glycol spacer is instrumental in this regard. When conjugated to a hydrophobic molecule, the PEG6 chain can significantly increase its solubility in aqueous media, a critical factor in various experimental and therapeutic contexts. This improved solubility can prevent aggregation and precipitation of proteins and peptides, thereby maintaining their biological activity and enabling more reliable experimental outcomes.

The covalent attachment of the this compound to a biomolecule also leads to a notable increase in its hydrodynamic volume. The PEG chain, with its associated water molecules, effectively increases the molecular size of the conjugate. This enlargement can have profound effects on the pharmacokinetic properties of therapeutic proteins and peptides, such as reducing renal clearance and extending their circulation half-life. While specific data for the PEG6 variant is not always isolated, the principle remains a fundamental aspect of PEGylation technology.

| Property | Description |

|---|---|

| Molecular Formula | C24H42N2O12 |

| Spacer Arm | 28.1 Å |

| Reactive Groups | t-Boc protected amine, NHS ester |

| Solubility | Soluble in water, DMSO, DMF |

Impact on Modulating Molecular Interactions and Biological Recognition

The presence of the PEG6 spacer arm on a biomolecule can modulate its interactions with other molecules and surfaces. This has significant implications for biological recognition processes and for reducing non-specific interactions in various bioassays and therapeutic applications.

A well-documented benefit of PEGylation is the reduction of non-specific adsorption of proteins to material surfaces. The hydrophilic and flexible nature of the PEG chain creates a hydrated layer that sterically hinders the approach and adsorption of proteins and other biomolecules onto surfaces. This "stealth" effect is crucial in the development of biocompatible materials, drug delivery systems, and diagnostic devices. By modifying surfaces with reagents like this compound, researchers can create environments that resist biofouling, leading to improved performance and reliability of biomedical implants and biosensors.

| Conjugate | LogD Value |

|---|---|

| 68Ga-NOTA-PEG2-RM26 | -2.27 ± 0.07 |

| 68Ga-NOTA-PEG3-RM26 | -2.45 ± 0.08 |

| 68Ga-NOTA-PEG4-RM26 | -2.43 ± 0.09 |

| 68Ga-NOTA-PEG6-RM26 | -2.50 ± 0.09 |

Applications in Protein and Peptide PEGylation Research

The primary utility of this compound lies in its ability to covalently modify proteins and peptides in a controlled manner. The NHS ester group reacts specifically with primary amines, which are predominantly found on the N-terminus of polypeptide chains and the side chain of lysine (B10760008) residues. nih.govnih.gov

The NHS ester of this compound readily reacts with the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins and peptides to form stable amide bonds. nih.gov This modification can enhance the stability of the biomolecule by protecting it from proteolytic degradation. The attached PEG chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of therapeutic proteins. Furthermore, the t-Boc protecting group offers an additional level of control, allowing for subsequent deprotection and further modification at the newly introduced amine terminus if desired.

Antibodies and their fragments are key targets for PEGylation in both research and clinical settings. The modification of antibodies with reagents like this compound can lead to improved therapeutic efficacy. PEGylation can reduce the immunogenicity of antibodies, increase their circulation time, and improve their tumor-targeting capabilities by enhancing the permeability and retention effect. The defined length of the PEG6 spacer allows for a more homogenous product compared to traditional polydisperse PEG reagents, which is a significant advantage in the development of well-characterized antibody-drug conjugates and other modified antibody formats. The ability to control the extent of PEGylation by adjusting the reaction conditions is also a critical aspect of these applications. nih.gov

Application in Advanced Material and Surface Science Research

Development of Biocompatible Substrates for In Vitro Biomedical Research

The creation of surfaces that mimic the cellular microenvironment while preventing unwanted interactions is a key goal in biomedical research. Substrates modified with t-Boc-N-Amido-PEG6-NHS ester are highly effective for these applications due to their inherent biocompatibility and tunable functionality.

In cell biology, it is often desirable to study cellular behavior on surfaces that are resistant to protein adsorption, creating a "blank slate" where the effects of specific, immobilized biomolecules can be studied without confounding factors. nih.gov Surfaces coated with a dense layer of PEG via linkers like this compound are intrinsically cell-repellent because cells cannot adhere to them effectively in the absence of an adsorbed protein layer.

This property is leveraged to fabricate advanced cell culture platforms. By first creating a non-fouling PEG background, researchers can then deprotect the terminal t-Boc group and use micro-contact printing or photolithography to pattern specific cell-adhesive ligands (e.g., fibronectin, laminin, or cadherin peptidomimetics) in defined locations. bsz-bw.de This allows for precise control over cell attachment, spreading, and growth, enabling the study of cell-cell and cell-matrix interactions in a highly controlled manner. Such patterned biointerfaces are foundational for developing high-throughput screening assays, tissue engineering constructs, and fundamental studies of cell biology. Research on polyurethane substrates has shown that tuning the PEG grafting density can directly impact the viability and morphology of cultured cells like osteoblasts and fibroblasts, highlighting the importance of optimizing the surface chemistry for specific cell types. nih.gov

Polymer and Hydrogel Modification Research

The modification of bulk polymers and the fabrication of hydrogels are significant areas where this compound provides unique advantages. Its ability to act as a cross-linker or a pendant chain modifier allows for the engineering of advanced biomaterials with tailored properties.

Hydrogels are water-swollen polymer networks widely used as scaffolds in tissue engineering and as depots for the controlled release of therapeutics. nih.govresearchgate.net The this compound linker can be incorporated into hydrogel structures in several ways. The NHS ester can react with amine-functionalized polymer backbones (e.g., chitosan, modified hyaluronic acid) to form cross-links that create the hydrogel network.

The true utility of the heterobifunctional linker comes into play for drug delivery applications. A therapeutic agent can be conjugated to the polymer backbone, and the this compound can be attached as a pendant chain. After the hydrogel is formed, the t-Boc group can be deprotected to reveal an amine, which then serves as an attachment point for a second molecule, such as a targeting ligand or an imaging agent.

Alternatively, in a drug-loaded hydrogel, the release kinetics can be finely tuned. The crosslinking density of the hydrogel, which can be controlled by the amount of linker used, dictates the mesh size of the polymer network and thus the diffusion rate of the encapsulated drug. nih.gov Studies on hybrid hydrogel systems show that embedding drug-loaded particles within a cross-linked matrix can achieve a sustained, diffusion-controlled release over extended periods, minimizing the initial "burst release" often seen in simpler systems. mdpi.com

| Time Point | Cumulative Drug Release (%) |

|---|---|

| Day 1 | 4 ± 0.3 |

| Day 6 | 15 ± 0.8 |

| Day 12 | 34 ± 1.1 |

| Day 20 | 58 ± 1.5 |

| Day 32 | 85 ± 2.0 |

Data adapted from a study on a hybrid hydrogel system demonstrating sustained release, following a Higuchi diffusion model. mdpi.com

This level of control allows for the design of "smart" biomaterials that can deliver therapeutics at a predetermined rate, enhancing efficacy and patient compliance.

Role in Targeted Molecular Probe and Scaffold Synthesis

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome degradation system. broadpharm.com A PROTAC is composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govnih.gov The linker is a critical component that dictates the spatial orientation and distance between the two proteins, profoundly influencing the efficacy of the resulting PROTAC. precisepeg.comaxispharm.com

The t-Boc-N-Amido-PEG6-NHS ester is an exemplary tool for constructing these linkers. Its structure provides several advantages:

Bifunctionality: It possesses two different reactive ends. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on a ligand or scaffold, forming a stable amide bond. precisepeg.combroadpharm.com The tert-butyloxycarbonyl (Boc)-protected amine provides a latent reactive site that can be deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation. axispharm.combroadpharm.com

Controlled Synthesis: This dual functionality enables a directed, stepwise synthesis of the PROTAC, preventing unwanted side reactions and polymerization. nih.gov Researchers can first conjugate one ligand via the NHS ester, then deprotect the Boc group and attach the second ligand.

PEG Spacer: The six-unit PEG chain imparts flexibility and increases the hydrophilicity of the PROTAC molecule. precisepeg.combiochempeg.com This enhanced water solubility can improve the molecule's pharmacokinetic properties and compatibility within physiological environments. precisepeg.comaxispharm.com

The general synthetic approach using a linker like this compound is a sequential process. nih.gov For instance, the NHS ester end of the linker is first reacted with an amine-containing E3 ligase ligand. Following purification, the Boc protecting group is removed, and the newly exposed amine on the linker is coupled with an activated carboxylic acid on the target protein ligand, completing the PROTAC structure.

| Feature | Description | Role in PROTAC Synthesis |

| NHS Ester Group | Amine-reactive functional group. | Forms a stable amide bond with a primary amine on the first ligand (e.g., E3 ligase ligand). |

| Boc-Protected Amine | A primary amine protected by a tert-butyloxycarbonyl group. | Serves as a latent functional group that can be deprotected under specific conditions to allow for the attachment of the second ligand. |

| PEG6 Spacer | A flexible chain of six ethylene (B1197577) glycol units. | Provides optimal length and flexibility to facilitate the formation of a stable ternary complex, while enhancing the solubility of the final PROTAC molecule. |

Research into Ligand Design and E3 Ubiquitin Ligase Recruitment Facilitated by PEG Linkers

The ultimate function of a PROTAC is to induce the formation of a productive ternary complex between the target protein, the PROTAC itself, and an E3 ligase. nih.govaxispharm.com The linker's composition and length are paramount in achieving the correct geometry for this complex, which is a prerequisite for the efficient transfer of ubiquitin from the E3 ligase to the target protein. precisepeg.com

Development of Branched and Multivalent Constructs

Beyond linear applications like PROTACs, this compound serves as a fundamental building block for creating more elaborate branched and multivalent molecular constructs. Multivalency—the presence of multiple binding sites for a biological target—can dramatically enhance the avidity and specificity of a molecule. PEG linkers are frequently used to synthesize these complex architectures, such as multifunctional conjugates or targeted drug delivery systems. axispharm.com

The synthetic utility of this compound in this context lies in its ability to be incorporated into a larger structure sequentially. For example, the NHS ester can be used to attach the linker to a core molecule that has multiple attachment points. After this initial conjugation, the Boc-protected amines on multiple attached linkers can be deprotected simultaneously or in a controlled fashion, providing new reactive sites for the attachment of targeting ligands, imaging agents, or therapeutic payloads. This strategy allows for the construction of molecules with precisely controlled architecture and functionality.

Scaffold-Mediated Assembly of Complex Molecular Architectures

In scaffold-mediated assembly, a central core molecule or nanoparticle is used as a foundation to organize other molecules in a defined spatial arrangement. This approach is employed in fields ranging from materials science to the creation of multi-enzyme systems for biocatalysis. axispharm.comnih.gov

The this compound is an ideal tethering agent for such assemblies. Its NHS ester can react with amine groups presented on the surface of a scaffold, anchoring the flexible PEG linker. The terminal Boc-protected amine, after deprotection, becomes a handle for attaching a specific functional component. By using scaffolds with multiple reactive sites, a complex molecular architecture can be built where each component is held at a specific distance from the core, a distance defined by the length of the PEG6 linker. This precise organization is critical for applications where the spatial relationship between components dictates function, such as in the creation of synthetic enzyme cascades or targeted delivery vehicles with multiple ligands.

Analytical and Characterization Methodologies for T Boc N Amido Peg6 Nhs Ester Conjugates

Spectroscopic Techniques for Conjugate Verification and Structural Elucidation

Spectroscopic methods are fundamental in providing initial verification of a successful conjugation reaction and offering insights into the structural integrity of the PEGylated molecule. Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups and confirm the formation of new chemical bonds. In the context of t-Boc-N-Amido-PEG6-NHS ester conjugates, FTIR is primarily used to monitor the reaction between the NHS ester and a primary amine on a target molecule. The key spectral changes indicating a successful conjugation include the disappearance of the characteristic peaks of the NHS ester and the appearance of peaks corresponding to the newly formed amide bond. researchgate.net For instance, the NHS ester group shows distinct carbonyl stretching peaks, which are consumed during the reaction. researchgate.netresearchgate.net The formation of the stable amide linkage introduces its own characteristic signals. acs.org

Interactive Table 1: Key FTIR Spectral Regions for Monitoring Conjugation

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation |

|---|---|---|

| NHS Ester (C=O) | ~1740, ~1780, ~1810 | Disappears upon successful reaction with an amine. researchgate.net |

| Amide (C=O stretch, Amide I) | ~1650 | Appears or increases in intensity, confirming new amide bond formation. researchgate.net |

| Amide (N-H bend, Amide II) | ~1540 | Appears or increases in intensity, often overlapping with existing protein amide bands. researchgate.net |

| PEG (C-O-C stretch) | ~1100 | Remains present, confirming the incorporation of the PEG linker. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, provides detailed structural information about the conjugate. While NMR is more commonly applied to smaller molecules due to the spectral complexity of large bioconjugates, it can confirm the presence of the PEG linker and the t-Boc protecting group on the final product. Specific proton signals corresponding to the ethylene (B1197577) glycol repeats of the PEG chain and the nine equivalent protons of the t-Boc group are indicative of successful incorporation. Changes in the chemical shifts of amino acid residues near the conjugation site on a protein or peptide can also provide information on the location of the PEGylation. nih.govresearchgate.net

Interactive Table 2: Expected ¹H NMR Signals for t-Boc-N-Amido-PEG6 Moiety

| Group | Approximate Chemical Shift (δ, ppm) | Description |

|---|---|---|

| t-Boc ((CH₃)₃C-) | ~1.4 | A sharp singlet integrating to 9 protons, confirming the presence of the protecting group. researchgate.net |

| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6 | A complex multiplet signal corresponding to the protons of the six ethylene glycol units. |

| Amide N-H | Variable (broad) | Proton signal for the newly formed amide bond; often broad and may exchange with solvent. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating the PEGylated conjugate from unreacted starting materials, reaction byproducts, and aggregates. These methods are crucial for assessing the purity of the final product and for monitoring the progress of the conjugation reaction.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius in solution. nih.gov The covalent attachment of the PEG linker significantly increases the size of the biomolecule. Therefore, SEC is an excellent method to separate the high-molecular-weight conjugate from the smaller, unreacted protein/peptide and PEG linker. waters.combiopharminternational.com SEC is also a critical tool for detecting and quantifying aggregates, which are common impurities in biopharmaceutical preparations. nih.govamazonaws.com When coupled with detectors like multi-angle light scattering (MALS), SEC can provide information on the absolute molar mass of the eluting species, further confirming the identity of the conjugate and any impurities. amazonaws.comwyatt.com

Interactive Table 3: Comparison of Chromatographic Methods for Conjugate Analysis

| Method | Principle of Separation | Primary Application | Information Obtained |

|---|---|---|---|

| RP-HPLC | Hydrophobicity | Purity assessment and reaction monitoring. waters.com | Separation of conjugate, unreacted biomolecule, and free PEG linker. Quantification of reaction components. |

| SEC | Hydrodynamic Radius (Size) | Purity assessment and aggregate analysis. nih.gov | Separation of conjugate from unreacted components and high-molecular-weight aggregates. biopharminternational.com |

| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Separation of species with different degrees of PEGylation. | Resolution of mono-PEGylated, di-PEGylated, etc., species if conjugation alters the overall charge. nih.gov |

Mass Spectrometry in the Comprehensive Analysis of Conjugation Products

Mass spectrometry (MS) is the most powerful technique for the detailed characterization of PEGylated conjugates, providing precise molecular weight information and enabling the determination of the degree of PEGylation. The heterogeneity introduced by PEGylation presents unique analytical challenges, but modern MS techniques can effectively address them. sciex.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used for the rapid determination of the molecular weight of the intact conjugate. researchgate.net By comparing the mass spectrum of the starting biomolecule with that of the reaction product, a clear mass shift corresponding to the addition of one or more t-Boc-N-Amido-PEG6 units can be observed. nih.gov This allows for the direct determination of the number of PEG chains attached to the biomolecule (the degree of PEGylation). nih.gov The characteristic polydispersity of larger PEG chains can result in a distribution of peaks, but for a monodisperse linker like PEG6, sharp peaks are expected for each degree of PEGylation. researchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC-MS), provides high-resolution mass data. enovatia.com For intact protein conjugates, ESI-MS produces a series of multiply charged ions, which can be deconvoluted to determine the precise molecular weight of the conjugate. enovatia.comthermofisher.com A significant advantage of ESI-MS is its utility in "top-down" and "bottom-up" proteomics approaches. In a bottom-up approach, the PEGylated protein is enzymatically digested into smaller peptides. The resulting peptide mixture is analyzed by LC-MS/MS to identify the specific amino acid residues where the PEG linker is attached, providing crucial site-specific information. enovatia.com

Interactive Table 4: Mass Spectrometry Techniques in Conjugate Analysis

| Technique | Key Advantages | Information Provided |

|---|---|---|

| MALDI-TOF MS | High mass range, tolerance to buffers, rapid analysis. nih.gov | Average molecular weight of the conjugate, degree of PEGylation, and distribution of PEGylated species. researchgate.net |

| ESI-MS (Intact) | High mass accuracy and resolution. enovatia.com | Precise molecular weight of different conjugate species (e.g., mono-, di-PEGylated). thermofisher.comacs.org |

| LC-MS/MS (Bottom-up) | Provides site-specific information. | Identification of the exact amino acid residues modified with the PEG linker (peptide mapping). enovatia.com |

Future Research Directions and Unexplored Potentials of T Boc N Amido Peg6 Nhs Ester

Development of Novel Synthetic Pathways and Advanced Derivatizations

Future research into t-Boc-N-Amido-PEG6-NHS ester is likely to focus on optimizing its synthesis and creating advanced derivatives with novel functionalities.

Novel Synthetic Pathways: Current multistep syntheses of monodisperse PEG linkers can be inefficient. A promising research direction is the development of more streamlined, one-pot synthetic approaches. For instance, methods featuring base-labile protecting groups instead of the acid-labile Boc group could significantly shorten the synthesis route by allowing deprotection and coupling reactions to occur in the same reaction vessel. beilstein-journals.org Such advancements would not only reduce production costs but also facilitate the synthesis of longer, asymmetric PEG chains for more complex applications. beilstein-journals.org

Advanced Derivatizations: The core structure of this compound is ripe for modification to create a new generation of crosslinkers. The NHS ester, while highly reactive with primary amines, can also react with other nucleophilic amino acid residues like serines, threonines, and tyrosines. nih.gov A deeper understanding of this broader reactivity could lead to the design of linkers with more controlled or varied specificity. nih.govresearchgate.net Furthermore, the Boc-protected amine can be replaced with other functional groups to create entirely new classes of reagents. For example, incorporating click chemistry handles (e.g., azides or alkynes) would enable highly efficient and specific conjugation reactions under mild conditions. researchgate.net Another avenue involves creating derivatives with cleavable linkers, allowing for the release of conjugated molecules under specific physiological conditions, which is highly desirable in drug delivery systems.

| Functional Group Replacement | Potential Application | Rationale for Development |

|---|---|---|

| Replacement of Boc-amine with Azide/Alkyne | Click chemistry conjugations, bio-orthogonal labeling | Enables highly specific and efficient coupling reactions. researchgate.net |

| Incorporation of a Cleavable Linker (e.g., disulfide) | Triggered release in drug delivery systems | Allows for controlled release of cargo in a reducing environment. |

| Replacement of NHS ester with Maleimide | Thiol-specific conjugation | Targets cysteine residues for site-specific protein modification. |

Expanding the Application Spectrum in Emerging Chemical Biology Fields

The unique properties of discrete PEG linkers like this compound position them as key components in several rapidly advancing areas of chemical biology.

One of the most significant areas of potential is in the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) . In ADCs, the PEG linker can be used to attach a potent cytotoxic drug to an antibody, improving the drug's solubility and pharmacokinetic profile. broadpharm.com In PROTACs, which are bifunctional molecules that induce the degradation of specific proteins, the PEG6 linker is an ideal spacer to connect a protein-targeting ligand to an E3 ligase-binding moiety. The precise length of the discrete PEG linker is critical for optimal ternary complex formation and subsequent protein degradation.

Further applications include:

Surface Modification: PEGylating surfaces of nanoparticles or medical devices can reduce non-specific protein adsorption and decrease immunogenicity, leading to "stealth" characteristics that prolong circulation time in vivo. nih.govnih.gov

Peptide and Oligonucleotide Modification: Conjugation with PEG linkers can enhance the solubility and stability of therapeutic peptides and oligonucleotides, protecting them from proteolytic degradation and improving their delivery. biochempeg.com

Chemoproteomics: NHS esters can be used as versatile probes to map reactive and ligandable "hotspots" across the proteome, identifying new potential binding sites for drug discovery. nih.gov

| Field | Specific Role of PEG6 Linker | Anticipated Outcome |

|---|---|---|

| PROTACs | Acts as a spacer of defined length between two binding moieties. | Optimizes ternary complex formation for targeted protein degradation. |

| Nanoparticle Drug Delivery | Forms a hydrophilic corona on the nanoparticle surface. | Increases circulation half-life and improves tumor targeting via the EPR effect. nih.govnih.gov |

| Chemoproteomics | Serves as a scaffold for reactivity-based chemical probes. | Identifies novel ligandable sites on proteins for drug development. nih.gov |

Computational Modeling and Prediction of Conjugate Behavior and Reactivity

Recent advances in computational power and simulation methodologies offer a powerful, yet underexplored, avenue for research involving this compound. mdpi.com Molecular dynamics (MD) simulations, using both all-atom and coarse-grained models, can provide atomic-level insights into the behavior of PEGylated molecules that are difficult to obtain through experiments alone. nih.govnih.gov

Future research in this area could focus on:

Predicting Conjugate Conformation: Simulations can predict how the PEG6 linker affects the structure and dynamics of a conjugated protein or peptide. This can help in designing linkers that minimize interference with the biomolecule's native function. mdpi.comresearchgate.net

Modeling Interactions: MD simulations can model the interactions between a PEGylated nanoparticle and biological environments, such as plasma proteins or cell membranes. nih.gov This can help determine the optimal PEG density and length for drug delivery applications. nih.gov

Reactivity Prediction: Computational models could potentially predict the reactivity of the NHS ester with different nucleophiles on a protein surface, guiding the design of more selective crosslinking experiments. While the reactivity of NHS esters with primary amines is well-known, predicting their side reactions with other residues remains a challenge. nih.govresearchgate.net

By integrating computational modeling with experimental work, researchers can accelerate the rational design of novel conjugates with tailored properties, moving beyond empirical screening to a more predictive and efficient approach to bioconjugation. nih.gov

Q & A

Q. How can researchers confirm the successful synthesis and purity of t-Boc-N-Amido-PEG6-NHS ester?

Methodological Answer:

- Techniques: Use high-performance liquid chromatography (HPLC) to assess purity (≥95% as per typical synthesis batches) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity.

- Key Metrics: Compare observed molecular weight (550.60 g/mol) to theoretical values and validate functional groups (e.g., NHS ester and t-Boc-protected amine) via FT-IR spectroscopy.

- Validation: Include mass spectrometry (MS) for exact mass confirmation and elemental analysis for empirical formula validation .

Q. What parameters are critical for optimizing conjugation efficiency of this compound with amine-containing biomolecules?

Methodological Answer:

- pH and Buffer: Use pH 7.5–8.5 (e.g., phosphate or HEPES buffers) to maximize NHS ester reactivity while minimizing hydrolysis.

- Molar Ratio: Start with a 5:1 molar excess of the reagent to target amines, adjusting based on reaction kinetics.

- Temperature and Time: Conduct reactions at 4°C (to reduce hydrolysis) for 2–4 hours or room temperature for 1–2 hours.

- Validation: Quantify conjugation efficiency via SDS-PAGE, UV-Vis spectroscopy (for labeled biomolecules), or MALDI-TOF MS .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

- Storage Stability: Store lyophilized powder at -20°C in anhydrous conditions. Monitor degradation via HPLC over time.

- In-Solution Stability: Test hydrolysis rates in buffers (pH 6–9) at 25°C; use kinetic modeling to predict half-life.

- Freeze-Thaw Cycles: Evaluate integrity after repeated cycles using NMR or functional assays (e.g., residual amine reactivity) .

Advanced Research Questions

Q. How can researchers troubleshoot low conjugation efficiency when using this compound?

Methodological Answer:

- Potential Causes: Hydrolysis of the NHS ester, insufficient reaction time, or competing nucleophiles (e.g., Tris buffers).

- Solutions:

- Pre-quench competing amines in buffers (e.g., dialyze into borate or carbonate buffers).

- Use a Taguchi experimental design (e.g., L9 orthogonal array) to optimize pH, temperature, and molar ratios systematically .

- Validate reagent activity via a small-molecule amine control (e.g., glycine titration) .

Q. How should contradictory data on PEG spacer functionality (e.g., solubility vs. steric hindrance) be resolved in studies using this compound?

Methodological Answer:

- Controlled Experiments: Compare PEG6 spacer performance to shorter (PEG4) or longer (PEG8) analogs in the same reaction setup.

- Analytical Tools: Use dynamic light scattering (DLS) to assess hydrodynamic radius and surface plasmon resonance (SPR) to measure binding kinetics.

- Statistical Analysis: Apply ANOVA to evaluate significance of spacer length effects on conjugation efficiency or biomolecule activity .

Q. What strategies mitigate cross-reactivity of the NHS ester with non-target nucleophiles (e.g., thiols or hydroxyls) in complex biological systems?

Methodological Answer:

- Selective Quenching: Add cysteine or glutathione post-conjugation to quench unreacted NHS esters.

- Site-Specificity: Use orthogonal protection (e.g., temporary masking of lysines) or click chemistry (e.g., azide-alkyne cycloaddition) for dual-functionalized probes.

- Validation: Confirm specificity via LC-MS/MS peptide mapping or competitive inhibition assays .

Q. How can researchers evaluate the impact of t-Boc deprotection conditions on downstream applications (e.g., drug delivery or protein engineering)?

Methodological Answer:

- Deprotection Protocols: Test acidic conditions (e.g., 30% TFA in DCM for 1 hour) versus enzymatic cleavage.

- Functionality Assays: Post-deprotection, assess free amine availability via fluorescamine assays or functionalize with a fluorescent dye (e.g., FITC).

- Biological Relevance: Perform cell viability assays or in vivo biodistribution studies to confirm retained bioactivity .

Q. What experimental design principles are critical for adapting this compound to novel applications (e.g., PROTACs or targeted nanocarriers)?

Methodological Answer:

- Risk Assessment: Use Failure Mode and Effects Analysis (FMEA) to prioritize variables (e.g., linker stability, payload release kinetics).

- Multi-Step Validation:

- In Vitro: Test cytotoxicity and target engagement in cell lines.

- In Vivo: Monitor pharmacokinetics and immunogenicity (due to PEG) in animal models.

- Data Integration: Leverage design-of-experiments (DoE) software to model dose-response relationships and optimize formulation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.